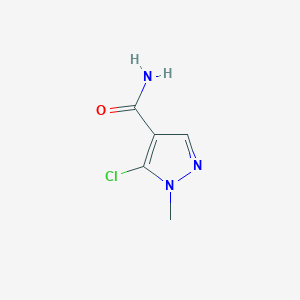
2-Fluorobenzamidine hydrochloride
概要
説明
“2-Fluorobenzamidine hydrochloride” is a chemical compound with the molecular formula C7H8ClFN2 . It has a molecular weight of 174.60 g/mol . The compound is also known by other names such as “2-fluorobenzimidamide hydrochloride”, “2-Fluoro-benzamidine hydrochloride”, and "2-fluorobenzenecarboximidamide Hydrochloride" .
Molecular Structure Analysis
The IUPAC name of the compound is 2-fluorobenzenecarboximidamide;hydrochloride . The InChI string is InChI=1S/C7H7FN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H and the Canonical SMILES is C1=CC=C(C(=C1)C(=N)N)F.Cl . These representations provide a detailed view of the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Fluorobenzamidine hydrochloride” are not detailed in the available resources, a study has shown that derivatives of the compound have been used as corrosion inhibitors . These derivatives exhibited mixed-type corrosion inhibition characteristics by blocking the active sites on the surface of carbon steel .
Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass of the compound is 174.0360041 g/mol and the monoisotopic mass is also 174.0360041 g/mol .
科学的研究の応用
Corrosion Inhibition and Biocide Applications
2-Fluorobenzamidine hydrochloride and its derivatives have been studied for their effectiveness as corrosion inhibitors and biocide agents. A study by Abousalem et al. (2019) found that fluorophenyl-2,2′-bichalcophenes, including 4‑([2,2′‑bithiophen]‑5‑yl)‑2‑fluorobenzamidine, demonstrated significant corrosion protection for carbon steel in hydrochloric acid. This compound also exhibited biocidal action against bacteria responsible for microbial influenced corrosion (MIC) (Abousalem, Ismail, & Fouda, 2019).
Antimutagenic and Antioxidant Properties
In the field of drug discovery, the antimutagenic properties of fluoroaryl-2,2′-bichalcophene derivatives have been explored. Hussin et al. (2014) synthesized a series of these compounds and evaluated their antimutagenicity using the Ames Salmonella/microsomal assay. The study found that these derivatives significantly reduced mutagenicity induced by certain chemicals, indicating their potential for further anticancer studies. Additionally, the fluorine substitution in these compounds was found to alter their antimutagenic properties (Hussin, Ismail, Alzahrani, & El-Sayed, 2014).
Antitumor Activity
Stojković et al. (2006) investigated the antitumor activity of fluoro-substituted benzothiazole hydrochloride salts. These compounds showed promising cytotoxic activity against various human carcinoma cell lines and significant antitumor activity in vivo against murine melanoma, fibrosarcoma, and squamous cell carcinoma. This study highlights the potential of fluoro-substituted compounds in cancer treatment (Stojković, Karminski-Zamola, Racané, Tralić-Kulenović, Glavaš-Obrovac, Ivanković, & Radačić, 2006).
Radiopharmaceutical Applications
Fluorobenzamides, including fluorobenzamidine derivatives, have been evaluated as potential dopaminergic receptor-based positron tomography radiopharmaceuticals. Lannoye et al. (1990) developed radiosynthetic procedures for producing N-[18F]fluoroalkylated analogues of raclopride, a dopaminergic D-2 receptor antagonist, highlighting their potential use in brain imaging and receptor studies (Lannoye, Moerlein, Parkinson, & Welch, 1990).
Safety and Hazards
作用機序
Target of Action
It is known that benzamidine, a structurally similar compound, interacts with various proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and others
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
特性
IUPAC Name |
2-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDJPGDATCBGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471023 | |
| Record name | 2-Fluorobenzamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzamidine hydrochloride | |
CAS RN |
57075-81-7 | |
| Record name | 2-Fluorobenzamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-benzamidine; hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

